molecular formula C13H17NO B3049837 7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl- CAS No. 222159-69-5

7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-

Cat. No. B3049837
CAS RN: 222159-69-5
M. Wt: 203.28 g/mol
InChI Key: LXCANHKBGBBVBE-UHFFFAOYSA-N
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Description

“7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-” is an organic compound with the molecular formula C14H19NO . It is a reagent used in the preparation of fluorescent dyes and can be applied toward labeling of biological macromolecules .


Synthesis Analysis

The synthesis of “7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-” can be achieved from Quinoline, 1-ethyl-1,2-dihydro-7-methoxy-2,2,4-trimethyl- . More broadly, the synthesis of quinoline derivatives has been a topic of interest in organic chemistry due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . Various synthetic approaches have been developed, including the Friedländer Synthesis and iron-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-” is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-” include a density of 1.020±0.06 g/cm3, a boiling point of 351.3±42.0 °C, and a molecular weight of 217.31 . It also has a molar refractivity of 57.3±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 180.4±3.0 cm3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol:

Pharmaceutical Research

1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol has shown potential in pharmaceutical research due to its unique chemical structure. It is being investigated for its antioxidant properties , which could be beneficial in developing treatments for diseases caused by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Material Science

In material science, this compound is explored for its photostability and fluorescent properties . These characteristics make it a candidate for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Chemical Synthesis

1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol is used as an intermediate in organic synthesis . Its structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules for pharmaceuticals and other chemical products .

Environmental Chemistry

The compound is studied for its potential in environmental chemistry . Its ability to act as a chelator can be utilized in the removal of heavy metals from contaminated water sources, contributing to environmental cleanup efforts .

Biological Research

In biological research, 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol is investigated for its antimicrobial properties . Studies suggest it could be effective against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Chemistry

The compound’s antioxidant and antimicrobial properties are also of interest in agricultural chemistry. It is being explored as a potential preservative for extending the shelf life of agricultural products and protecting crops from microbial infections .

Cosmetic Industry

In the cosmetic industry, 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol is used for its antioxidant properties . It is incorporated into skincare products to help protect the skin from oxidative damage and improve overall skin health .

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard or reference material . Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods .

These applications highlight the versatility and potential of 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol across various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Biosynth Ambeed

Future Directions

The future directions of “7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields such as drug development and biological macromolecule labeling. Given the interesting pharmaceutical and biological activities of quinoline derivatives, they continue to be a valuable area of study in organic chemistry .

properties

IUPAC Name

1,2,2,4-tetramethylquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-8-13(2,3)14(4)12-7-10(15)5-6-11(9)12/h5-8,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCANHKBGBBVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457233
Record name 7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-

CAS RN

222159-69-5
Record name 7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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